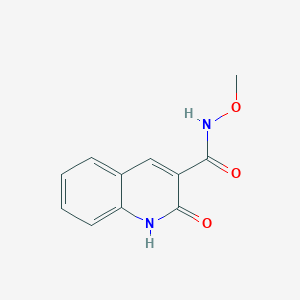

N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Properties

CAS No. |

90878-22-1 |

|---|---|

Molecular Formula |

C11H10N2O3 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

N-methoxy-2-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C11H10N2O3/c1-16-13-11(15)8-6-7-4-2-3-5-9(7)12-10(8)14/h2-6H,1H3,(H,12,14)(H,13,15) |

InChI Key |

KYWXOTHPWNMUAU-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=CC2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Preparation Methods

Nitrobenzene to Quinoline via Heck Reaction

A widely used approach involves starting with 1,3-dichloro-2-nitrobenzene (3 ):

-

Methylamine Introduction : Microwave-assisted reaction with methylamine under inert conditions.

-

Heck Coupling : Pd-catalyzed alkylation using Pd(tert-Bu₃P)₂ to form a propenoate intermediate (5 ).

-

Nitro Reduction : Fe/HCl-mediated reduction of the nitro group to an amine (6 ).

-

Cyclization : NaOMe treatment induces ring closure to yield 2-oxo-1,2-dihydroquinoline (2d ).

Key Data :

Alternative Routes via Grignard Reagents

For chloroquinoline derivatives, Turbo Grignard reagents (e.g., i-PrMgCl·LiCl) enable functionalization:

-

Iodo-Magnesium Exchange : Reaction with 7-chloro-4-iodoquinoline (7 ) generates organomagnesium intermediates.

-

Aldehyde Quenching : Benzaldehyde addition yields allyl alcohols, oxidized to chalcones using Dess-Martin periodinane.

Example :

-

Intermediate : 7-Chloro-4-iodoquinoline (7 ) → Organomagnesium (8 ) → Benzaldehyde → Alcohol (9a , 64% yield).

Carboxylic Acid Functionalization

The 3-carboxylic acid moiety is typically introduced via cyclization or hydrolysis:

Cyclization of Malonate Derivatives

Diethyl malonate reacts with aldehyde intermediates to form ester precursors, followed by hydrolysis:

-

Cyclization : Aldehyde (11 ) + diethyl malonate → Ethyl ester (5 ).

-

Hydrolysis : NaOH/THF → 8-(Methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (2f , 63% yield).

Key Data :

Coupling Reagents for Amide Formation

The carboxylic acid is activated for amidation using:

-

DMT-MM/HATU : Direct coupling with amines (e.g., aniline) in EtOH/DMF.

-

Thionyl Chloride : Acid chloride formation, followed by reaction with amines.

Example :

Coupling with N-Methoxyamine

Though N-methoxyamine is rare, analogous methods using HOBt or PyBroP are viable:

-

Amination : N-Methoxyamine (hypothetical) → Amide formation.

Example :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.

Substitution: Nucleophilic substitution reactions are common, particularly at the methoxy and carboxamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Anticancer Activity

N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide and its derivatives have been investigated for their anticancer properties. Research has demonstrated that certain analogues exhibit significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : These compounds often target critical pathways in cancer cell proliferation, such as the phosphatidylinositol 3-kinase pathway, which is crucial for tumor growth and survival .

-

Case Studies :

- A study reported that specific derivatives showed potent activity against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines, indicating their potential as anticancer agents .

- Another investigation highlighted the effectiveness of N-substituted carboxamides in inhibiting breast cancer cell lines (MCF-7), showcasing their promise in cancer therapy .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, making it relevant in treating diseases characterized by inflammation:

- Biological Activity : this compound exhibits multi-target activity that includes antioxidant and anti-inflammatory properties. This dual action is beneficial for managing conditions such as rheumatoid arthritis and systemic lupus erythematosus .

- Research Findings : Studies have shown that derivatives can inhibit the production of reactive oxygen species (ROS), which are implicated in inflammatory processes .

Neurological Applications

There is emerging evidence supporting the role of this compound in neurological disorders:

- Serotonin Receptor Activity : Some derivatives have been evaluated for their ability to stimulate serotonin receptors, which play a vital role in regulating mood and gastrointestinal motility. For instance, certain compounds demonstrated significant activity at the serotonin 5-HT4 receptor, suggesting potential applications in treating gastrointestinal disorders .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical strategies that enhance its biological activity:

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| 1 | Hydrolysis followed by cyclization | 66% | Anticancer activity against MCF-7 |

| 2 | Reaction with amines | Varies | Anti-inflammatory effects |

| 3 | Multi-step synthesis involving quinolone derivatives | High | Serotonin receptor stimulation |

Mechanism of Action

The mechanism of action of N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

The pharmacological profile of quinoline-3-carboxamides is highly dependent on substituents at the N-position and the benzene ring of the quinoline nucleus. Below is a comparative analysis of select derivatives:

Table 1: Key Analogs and Their Properties

Key Findings from Structural Comparisons

N-Substituent Impact: The 3-pyridylmethyl group (compound 12) enhances analgesic activity and safety, acting as a bioisostere for phenyl . Replacement with 2-pyridylmethyl (compound 36a) retains activity but may alter metabolite pathways . Ethylamino (compound 3) and thiadiazole (g37) substituents shift applications toward antibacterial uses, highlighting functional group versatility .

Benzene Ring Modifications: 6,7-Dimethoxy groups (compound 12) contribute to analgesia without significant toxicity.

Synthetic Accessibility :

- Derivatives like compound 3 are synthesized efficiently (66% yield) via Meldrum’s acid-based routes , while others (e.g., g37) require specialized coupling agents for heterocyclic moieties .

Toxicity and Selectivity :

- Compound 12’s LD₅₀ > 9500 mg/kg underscores its safety profile , whereas antibacterial analogs like g37 prioritize selective toxicity over broad-spectrum activity .

Biological Activity

N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Overview of Biological Activity

This compound exhibits various biological activities including:

- Antimicrobial Activity : Demonstrates effectiveness against bacterial strains.

- Antiviral Activity : Shows promise in inhibiting viral replication, particularly in Hepatitis B Virus (HBV).

- Anticancer Properties : Exhibits cytotoxic effects against multiple cancer cell lines.

- Enzyme Inhibition : Acts as an inhibitor for key enzymes involved in disease processes.

The mechanism of action for this compound involves:

- Enzyme Interaction : The compound binds to specific enzymes such as acetylcholinesterase, thereby enhancing cholinergic transmission by preventing the breakdown of acetylcholine.

3.1 Antimicrobial Activity

Recent studies have shown that derivatives of 2-oxo-1,2-dihydroquinoline exhibit significant antimicrobial activity. For example, the compound demonstrated an IC50 value against E. coli and S. aureus, indicating potent antibacterial properties .

3.2 Antiviral Activity

Research indicates that N-Methoxy-2-oxo-1,2-dihydroquinoline derivatives can inhibit HBV replication effectively at concentrations around 10 µM, with low cytotoxicity observed in vitro .

3.3 Anticancer Activity

In vitro studies have revealed that the compound exhibits cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-Methoxy derivative | MCF-7 (Breast Cancer) | 5.0 |

| N-Methoxy derivative | HCT-116 (Colon Cancer) | 8.0 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

4.1 Study on Hepatitis B Virus Inhibition

In a controlled study using human hepatoma cell lines (HepG2), N-Methoxy derivatives were evaluated for their ability to inhibit HBV replication. The results indicated significant antiviral activity with minimal cytotoxic effects on host cells .

4.2 Anticancer Evaluation

A series of quinoline derivatives were synthesized and tested for anticancer activity against various cell lines. The study found that certain modifications to the quinoline structure enhanced cytotoxicity significantly, demonstrating the potential for developing new anticancer agents based on this scaffold .

5. Conclusion

This compound represents a promising candidate for further development in medicinal chemistry due to its diverse biological activities and mechanisms of action. Ongoing research is essential to fully elucidate its therapeutic potential and optimize its efficacy through structural modifications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide and its analogues?

- Methodology : The compound can be synthesized via reactions involving N-substituted anilines and triethyl methanetricarboxylate. This method is scalable and yields ethyl esters of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which can be further modified to introduce methoxy groups . Peptide coupling agents with substituted piperazines or piperidines are also effective for generating carboxamide derivatives in high yields .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodology : X-ray crystallography (monoclinic system, space group P21/c, unit cell parameters: a = 10.8643 Å, b = 10.6705 Å, c = 15.8062 Å) is critical for resolving hydrogen bonding patterns and polymorphism . Complementary techniques include NMR for functional group analysis and mass spectrometry for molecular weight confirmation .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodology :

- Anti-angiogenic activity : Endothelial capillary tube formation assays and aortic ring endothelial outgrowth models (e.g., as used for tasquinimod, a structurally related compound) .

- Analgesic activity : Rodent pain models (e.g., hot-plate or writhing tests) at doses 10–50 mg/kg, comparing efficacy to reference drugs like Piroxicam .

Advanced Research Questions

Q. How does polymorphism impact the biological activity and pharmacokinetics of this compound derivatives?

- Methodology : Polymorph screening via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) is essential. For example, N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibits polymorph-dependent analgesic activity due to variations in solubility and crystal packing .

Q. What contradictions exist in structure-activity relationship (SAR) studies of quinolone-3-carboxamides, and how can they be resolved?

- Key Findings :

- Substituent effects : 4-Hydroxy-2-oxo derivatives (e.g., compound 3a) show potent analgesia at low doses, but chloro-substituted analogues (e.g., 3d) may exhibit reduced solubility despite similar activity .

- Terminal N-substitution : In copper(II) complexes of thiosemicarbazone derivatives, ethyl or phenyl substitutions enhance cytotoxicity (IC50 ~10–40 μM) compared to methyl groups, likely due to improved lipophilicity .

Q. How do in vivo and in vitro pharmacological profiles of quinolone-3-carboxamides diverge, and what experimental designs mitigate this?

- Case Study : Linomide (first-generation analogue) showed potent in vivo anti-cancer activity but failed clinically due to dose-limiting inflammation. Second-generation derivatives like tasquinimod were optimized by adding methoxy and trifluoromethyl groups to reduce pro-inflammatory responses while retaining anti-angiogenic activity .

- Experimental Design :

- In vitro : Screen for cytokine release (e.g., IL-6, TNF-α) in macrophage co-culture systems.

- In vivo : Use transgenic models (e.g., immunodeficient mice) to isolate compound effects from immune-mediated toxicity .

Q. What strategies are employed to resolve spectral or crystallographic data discrepancies for structurally similar derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.